N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butanamide
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Overview
Description
N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butyramide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butyramide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound. For example, 5-phenyl-1H-1,2,4-triazole can be synthesized by reacting phenylhydrazine with a nitrile under acidic conditions.
Amidation Reaction: The triazole derivative is then subjected to an amidation reaction with butyric acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butyramide.
Industrial Production Methods
In an industrial setting, the synthesis of N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butyramide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)butyramide
- N-Butyl-N-(5-ethyl-1H-1,2,4-triazol-3-yl)butyramide
- N-Butyl-N-(5-phenyl-1H-1,2,3-triazol-3-yl)butyramide
Uniqueness
N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butyramide is unique due to the presence of the phenyl group on the triazole ring, which can enhance its biological activity and specificity. The butyl group attached to the nitrogen atom also contributes to its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Properties
CAS No. |
62400-14-0 |
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Molecular Formula |
C16H22N4O |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butanamide |
InChI |
InChI=1S/C16H22N4O/c1-3-5-12-20(14(21)9-4-2)16-17-15(18-19-16)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3,(H,17,18,19) |
InChI Key |
HLYAPKCQYLTMHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NNC(=N1)C2=CC=CC=C2)C(=O)CCC |
Origin of Product |
United States |
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